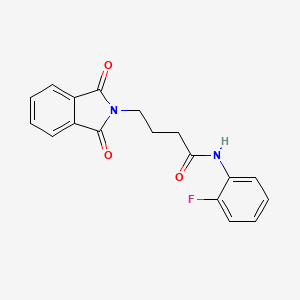![molecular formula C22H30N2O2 B6067541 1-[(2,4-Dimethoxy-3-methylphenyl)methyl]-4-(2,5-dimethylphenyl)piperazine](/img/structure/B6067541.png)
1-[(2,4-Dimethoxy-3-methylphenyl)methyl]-4-(2,5-dimethylphenyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(2,4-Dimethoxy-3-methylphenyl)methyl]-4-(2,5-dimethylphenyl)piperazine is a complex organic compound that belongs to the class of piperazines This compound is characterized by its unique structure, which includes two aromatic rings substituted with methoxy and methyl groups, connected via a piperazine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,4-Dimethoxy-3-methylphenyl)methyl]-4-(2,5-dimethylphenyl)piperazine typically involves multi-step organic reactions. One common method involves the reaction of 2,4-dimethoxy-3-methylbenzyl chloride with 2,5-dimethylphenylpiperazine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The purification process often involves recrystallization or chromatography to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
1-[(2,4-Dimethoxy-3-methylphenyl)methyl]-4-(2,5-dimethylphenyl)piperazine undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The aromatic rings can be reduced under hydrogenation conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens like bromine or chlorine for halogenation.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of reduced aromatic rings.
Substitution: Formation of nitro or halogenated derivatives.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential pharmacological properties, including its effects on the central nervous system.
Industry: Utilized in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of 1-[(2,4-Dimethoxy-3-methylphenyl)methyl]-4-(2,5-dimethylphenyl)piperazine involves its interaction with specific molecular targets, such as receptors in the central nervous system. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.
類似化合物との比較
1-[(2,4-Dimethoxy-3-methylphenyl)methyl]-4-(2,5-dimethylphenyl)piperazine can be compared with other piperazine derivatives, such as:
1-[(2,4-Dimethoxy-3-methylphenyl)methyl]-4-(2-pyridinyl)piperazine: Similar structure but with a pyridine ring instead of a dimethylphenyl ring.
1-(2,4-Dihydroxyphenyl)-3-(2,4-dimethoxy-3-methylphenyl)propane: Contains a propane linker and hydroxyl groups instead of methoxy groups.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties, which make it suitable for particular applications in scientific research and industry.
特性
IUPAC Name |
1-[(2,4-dimethoxy-3-methylphenyl)methyl]-4-(2,5-dimethylphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O2/c1-16-6-7-17(2)20(14-16)24-12-10-23(11-13-24)15-19-8-9-21(25-4)18(3)22(19)26-5/h6-9,14H,10-13,15H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCWPQZFVLZKJGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)CC3=C(C(=C(C=C3)OC)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(1,4-diphenyl-2H-cyclopenta[d]pyridazin-7-yl)-2,2,2-trifluoroethanone](/img/structure/B6067463.png)
![2,5-dimethyl-N-[5-oxo-1-(3-phenylpropyl)pyrrolidin-3-yl]furan-3-carboxamide](/img/structure/B6067470.png)
![1-(2-Fluorophenyl)-4-[(4-methoxynaphthalen-1-yl)methyl]piperazine](/img/structure/B6067476.png)
![3-Chloro-N-[4-({[(furan-2-YL)formamido]methanethioyl}amino)phenyl]benzamide](/img/structure/B6067480.png)
![2,2'-(1,6-dioxo-1,6-hexanediyl)bis[N-(2,4-difluorophenyl)hydrazinecarbothioamide]](/img/structure/B6067481.png)
![ethyl 1-[1-methyl-2-(3-methyl-2-pyridinyl)ethyl]-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B6067492.png)
![2-(3H-imidazo[4,5-b]pyridin-2-ylsulfanyl)-N-(4-iodophenyl)acetamide](/img/structure/B6067495.png)
![7-(2-cyclohexylethyl)-2-(1-oxidoisonicotinoyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6067499.png)

![2-{4-[(2-butyl-1H-imidazol-4-yl)methyl]-1-cyclopentyl-2-piperazinyl}ethanol](/img/structure/B6067503.png)
![N-(2-allyl-2-hydroxy-4-penten-1-yl)-1-[2-(4-morpholinyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6067511.png)
![N-(1H-imidazol-2-ylmethyl)-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)ethanamine](/img/structure/B6067527.png)
![N~4~-(4-{5-[(4-BROMOPHENOXY)METHYL]-1,2,4-OXADIAZOL-3-YL}PHENYL)ISONICOTINAMIDE](/img/structure/B6067542.png)

